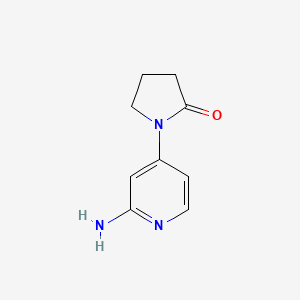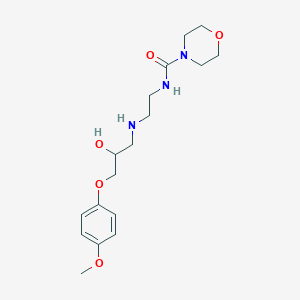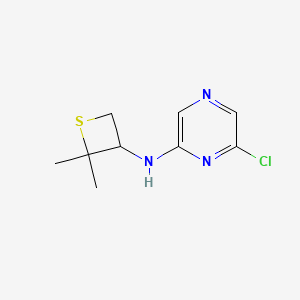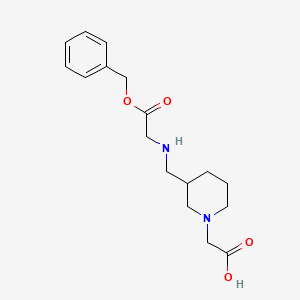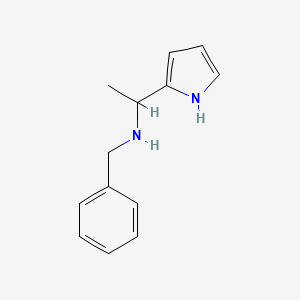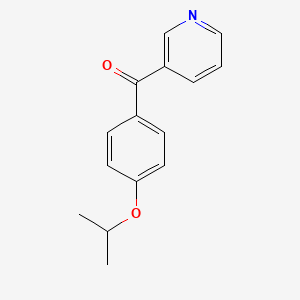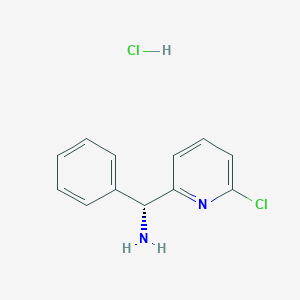
(R)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride is a chiral amine compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a phenyl group attached to the methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and benzylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.
Catalysts and Reagents: A chiral catalyst or chiral auxiliary may be used to ensure the formation of the desired enantiomer. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions
®-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
®-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is utilized in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: The compound is employed in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-(+)-1-Phenylethylamine: A chiral amine with a similar structure but lacking the pyridine ring and chlorine substitution.
®-Cyclopentyl(phenyl)methanamine hydrochloride: Another chiral amine with a cyclopentyl group instead of the pyridine ring.
Uniqueness
®-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride is unique due to the presence of the 6-chloropyridine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C12H12Cl2N2 |
|---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
(R)-(6-chloropyridin-2-yl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H11ClN2.ClH/c13-11-8-4-7-10(15-11)12(14)9-5-2-1-3-6-9;/h1-8,12H,14H2;1H/t12-;/m1./s1 |
InChI Key |
XQDXAHBIYUQTEV-UTONKHPSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=NC(=CC=C2)Cl)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC(=CC=C2)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


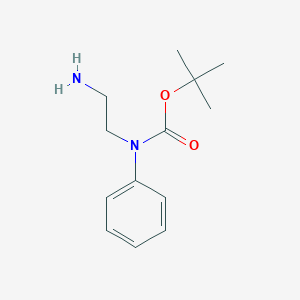
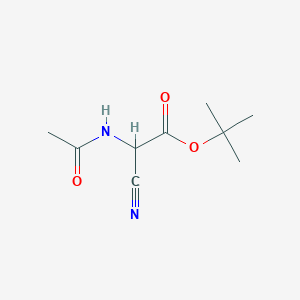
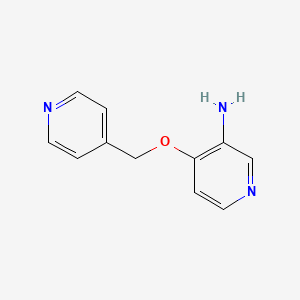
![2'-Ethyl-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]](/img/structure/B12991243.png)
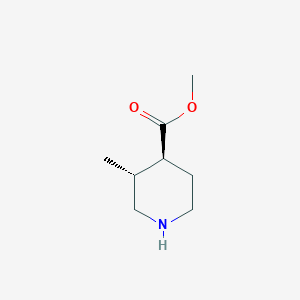
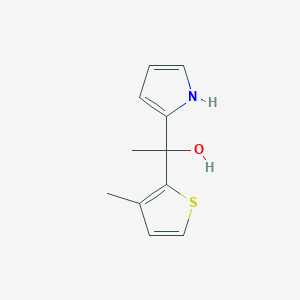
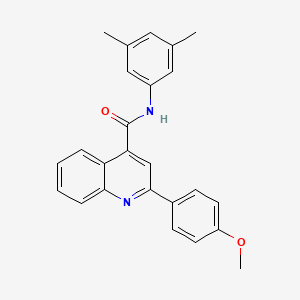
![2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B12991259.png)
